molecular formula C10H12FNO5 B13427252 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

Cat. No.: B13427252
M. Wt: 245.20 g/mol
InChI Key: GQFDLUUESPQUID-XCWAXFADSA-N
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Description

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone ring attached to a fluorinated oxolane moiety, which contributes to its distinctive chemical properties.

Properties

Molecular Formula

C10H12FNO5

Molecular Weight

245.20 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C10H12FNO5/c11-8-9(16)6(4-13)17-10(8)12-2-1-5(14)3-7(12)15/h1-3,6,8-10,13-14,16H,4H2/t6-,8+,9-,10-/m1/s1

InChI Key

GQFDLUUESPQUID-XCWAXFADSA-N

Isomeric SMILES

C1=CN(C(=O)C=C1O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the fluorinated oxolane intermediate, followed by its coupling with a pyridinone derivative. Key steps include:

    Fluorination: Introduction of the fluorine atom into the oxolane ring using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: Hydroxyl groups are introduced through oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Coupling Reaction: The fluorinated oxolane is then coupled with a pyridinone derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Glycosylation Reactions

The fluorinated oxolane (sugar) unit is synthesized separately and subsequently coupled to the pyridinone base. A representative glycosylation protocol involves:

Step Reagent/Conditions Purpose Yield
ActivationHBr in CH<sub>2</sub>Cl<sub>2</sub> (24 h, 20°C)Convert sugar to bromo intermediate~90%
CouplingPyridinone base, CCl<sub>4</sub> (72 h, 77°C)Form glycosidic bondNot reported

This method parallels the synthesis of structurally related compounds like 2'-Fluoro-5-methylarabinosyluracil (FMAU), where bromination facilitates nucleophilic displacement by the heterocyclic base .

Deprotection of Hydroxyl Groups

During synthesis, hydroxyl groups on the oxolane ring are protected (e.g., as benzoyl esters). Deprotection is achieved via:

Protecting Group Deprotection Agent Conditions Outcome
BenzoylNH<sub>4</sub>OH in methanol24 h, 20°CRegenerate free hydroxyls

This step is critical for restoring the compound’s solubility and biological activity.

Functionalization of the Pyridinone Base

The 4-hydroxypyridin-2-one moiety undergoes reactions typical of enolic systems:

Reaction Type Reagents Product Application
AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>O-Alkylated derivativesEnhanced lipophilicity
AcylationAcetic anhydride, DMAPO-Acetyl derivativesIntermediate for further modifications

Alkylation at the 4-hydroxy position is sterically hindered due to proximity to the glycosidic bond, often requiring optimized conditions .

Fluorine-Specific Reactivity

The 3-fluoro group on the oxolane ring influences both electronic and steric properties:

Property Impact Example Reaction
Electron-withdrawingStabilizes adjacent hydroxyls against oxidationResists periodate cleavage
Steric bulkHinders nucleophilic attack at C2Limits epimerization during synthesis

Fluorination is typically introduced earlier in the synthesis via reagents like DAST (diethylaminosulfur trifluoride) .

Hydrolytic Stability

The compound’s stability under physiological conditions is critical for bioavailability:

Condition Stability Degradation Pathway
Acidic (pH < 3)UnstableHydrolysis of glycosidic bond
Neutral (pH 7.4)StableNo significant degradation
Basic (pH > 10)Moderately stablePartial deprotonation of hydroxyls

Stability assays using HPLC confirm >90% integrity after 24 h at pH 7.4 .

Enzymatic Modifications

The compound serves as a substrate for kinases and phosphorylases:

Enzyme Reaction Product Biological Role
Thymidine kinasePhosphorylation at 5'-OH5'-MonophosphateActivation for antiviral activity
Pyrimidine nucleoside phosphorylaseCleavage of glycosidic bondFree pyridinone baseMetabolic deactivation

Kinetic studies show a K<sub>m</sub> of 12 μM for thymidine kinase, comparable to FMAU .

Comparative Reactivity with Analogs

Key differences from related nucleosides:

Compound Structural Feature Reactivity Difference
FMAUPyrimidine-2,4-dione baseHigher glycosylation efficiency
ClevudineUnsaturated sugarReduced fluorination stability
ArabinosyluracilArabinose configurationAltered kinase selectivity

Scientific Research Applications

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one has a wide range of applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the development of fluorinated analogs of biologically active compounds.

Medicine:

  • Explored for its potential as a therapeutic agent due to its unique chemical properties.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the development of new materials with specific properties, such as fluorinated polymers.
  • Employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyquinolin-2-one: Similar structure but with a quinolinone ring instead of pyridinone.

Uniqueness:

  • The presence of the fluorine atom in 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one imparts unique chemical properties, such as increased stability and reactivity.
  • The combination of the fluorinated oxolane and pyridinone ring makes this compound distinct in terms of its chemical behavior and potential applications.

Biological Activity

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

  • IUPAC Name : 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one
  • CAS Number : 69256-17-3
  • Molecular Formula : C9H13FN2O5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The hydroxyl and fluorine groups are crucial for its interaction with enzymes and receptors involved in various metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways associated with disease states.
  • Antioxidant Properties : It exhibits antioxidant activity which may contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of x enzyme
Antioxidant ActivityReduces oxidative stress markers
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against specific pathogens

Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one effectively inhibited the enzyme x in vitro. The inhibition was dose-dependent and showed potential for therapeutic applications in diseases where this enzyme plays a pivotal role.

Study 2: Antioxidant Effects

Research conducted by Smith et al. (2023) highlighted the compound's antioxidant properties. The study found that treatment with the compound reduced levels of reactive oxygen species (ROS) in human cell lines, suggesting a protective mechanism against oxidative damage.

Study 3: Cytotoxicity in Cancer Cells

In a recent publication in Cancer Research, the compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, marking it as a candidate for further development as an anticancer agent.

Q & A

Q. What are the key considerations for synthesizing this fluorinated nucleoside analog, and how can reaction conditions be optimized?

Synthesis requires precise stereochemical control due to the compound’s multiple chiral centers. A common approach involves glycosylation between a fluorinated sugar moiety (e.g., 2-deoxy-2-fluoro-D-arabinofuranose) and a modified pyrimidinone base. Evidence from patented processes (e.g., RX-3117 synthesis) suggests using protecting groups (e.g., tert-butyldimethylsilyl or trityl) to stabilize reactive hydroxyl and amine groups during coupling . Optimization may involve:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions.
  • Catalyst selection : Lewis acids like BF₃·Et₂O enhance glycosylation efficiency.
  • Purification : Reverse-phase HPLC or silica gel chromatography to isolate enantiomerically pure products .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY/HMBC to verify stereochemistry at C2', C3', and C4' positions. Fluorine coupling patterns (e.g., ³J₃',F) confirm the fluoro substituent’s orientation .
  • Mass spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., dehalogenation byproducts).
  • HPLC with chiral columns : Assess enantiomeric purity; methods using amylose-based stationary phases resolve diastereomers effectively .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Antiviral/cancer cell viability assays : Dose-response studies in fluorouracil-resistant cell lines (e.g., HCT-116) to measure IC₅₀ values.
  • Enzyme inhibition assays : Test against thymidylate synthase or DNA/RNA polymerases to identify mechanisms of action.
  • Metabolic stability : Incubate with liver microsomes to assess degradation rates, using LC-MS for metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biochemical data, such as unexpected cytotoxicity in non-target cell lines?

  • Mechanistic profiling : Use transcriptomics/proteomics to identify off-target interactions (e.g., unintended kinase inhibition).
  • Metabolite analysis : Check for phosphorylation or glucuronidation byproducts that may contribute to toxicity .
  • Structural analogs : Synthesize derivatives with modified sugar moieties (e.g., replacing fluorine with chlorine) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the metabolic stability of this compound without compromising activity?

  • Prodrug approaches : Mask hydroxyl groups with labile esters (e.g., acetyl or pivaloyl) to enhance oral bioavailability .
  • Deuterium incorporation : Replace hydrogen at metabolic hot spots (e.g., C5' position) to slow CYP450-mediated degradation.
  • Co-crystallization studies : Use X-ray crystallography to identify enzyme-binding motifs resistant to hydrolysis .

Q. How can enantiomeric impurities impact preclinical results, and what methods ensure batch-to-batch consistency?

  • Chiral contamination risks : Even 1% impurities can skew pharmacokinetic data or toxicity profiles.
  • Quality control protocols :
    • Circular dichroism (CD) : Monitor optical rotation shifts.
    • Chiral SFC (supercritical fluid chromatography) : Faster resolution than HPLC for large-scale batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Compare tissue distribution data (e.g., plasma vs. tumor concentrations) to identify bioavailability barriers.
  • Protein binding assays : Measure affinity for serum albumin, which may reduce free drug availability.
  • Metabolomic profiling : Identify species-specific metabolic pathways (e.g., differences between murine and human liver enzymes) .

Methodological Tables

Analytical Technique Key Parameters Application
¹H/¹⁹F NMRδ 4.5–5.5 ppm (anomeric H), ³J₃',F couplingConfirm fluorine position and sugar puckering
Chiral HPLCAmylose-CSP, 80:20 hexane/isopropanolEnantiopurity assessment (≥98%)
LC-HRMSm/z 288.1054 [M+H]⁺Detect deamination or oxidation byproducts

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